Ethyl 2-bromo-4-cyano-5-(difluoromethyl)phenylacetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-4-cyano-5-(difluoromethyl)phenylacetate typically involves the reaction of 2-bromo-4-cyano-5-(difluoromethyl)benzaldehyde with ethyl acetate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-cyano-5-(difluoromethyl)phenylacetate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Oxidation: Potassium permanganate in aqueous or alcoholic solutions under reflux conditions.
Major Products Formed
Nucleophilic substitution: Substituted phenylacetates with various functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acid derivatives of the original compound.
Scientific Research Applications
Ethyl 2-bromo-4-cyano-5-(difluoromethyl)phenylacetate is used in various scientific research applications, including:
Drug synthesis: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material science: In the development of advanced materials with specific properties, such as polymers and coatings.
Biological studies: As a probe or reagent in biochemical assays and studies involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-4-cyano-5-(difluoromethyl)phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, cyano, and difluoromethyl groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways
Properties
IUPAC Name |
ethyl 2-[2-bromo-4-cyano-5-(difluoromethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF2NO2/c1-2-18-11(17)5-7-3-9(12(14)15)8(6-16)4-10(7)13/h3-4,12H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOVRSDJAZQZFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1Br)C#N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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